molecular formula C20H39NO3S B2937918 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid CAS No. 1431520-51-2

2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid

Cat. No.: B2937918
CAS No.: 1431520-51-2
M. Wt: 373.6
InChI Key: CGVFZPNOGIKIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a bis(2-ethylhexyl)amino group, an oxoethyl group, and a sulfanylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bis(2-ethylhexyl)amine, which can be achieved through the reaction of 2-ethylhexanol with ammonia under specific conditions . This intermediate is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. Finally, the sulfanylacetic acid moiety is introduced through a thiolation reaction, where a suitable thiol reagent is used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl)amine: A related compound with similar structural features but lacking the oxoethyl and sulfanylacetic acid groups.

    2-[Bis(2-ethylhexyl)amino]ethanol: Another similar compound with an ethanol group instead of the oxoethyl and sulfanylacetic acid moieties.

Uniqueness

2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3S/c1-5-9-11-17(7-3)13-21(14-18(8-4)12-10-6-2)19(22)15-25-16-20(23)24/h17-18H,5-16H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFZPNOGIKIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.